1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.
Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety is formed through a cyclization reaction involving a suitable precursor, such as a diketone or a keto acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 1-(1-((4-Methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
Uniqueness
1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-9-6-11(2-3-12(9)15)22(20,21)16-7-10(8-16)17-13(18)4-5-14(17)19/h2-3,6,10H,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEZSMPZKQITGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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